An In-depth Technical Guide to the Synthesis of Ranolazine and the Formation of its Bis(N-Oxide) Impurity
An In-depth Technical Guide to the Synthesis of Ranolazine and the Formation of its Bis(N-Oxide) Impurity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathways for the anti-anginal agent Ranolazine, with a specific focus on the formation, identification, and control of its critical process-related impurity, Ranolazine Bis(N-Oxide). As a Senior Application Scientist, the following narrative synthesizes established chemical principles with practical, field-proven insights to ensure a robust understanding of this pharmaceutical compound.
Introduction to Ranolazine and the Imperative of Impurity Profiling
Ranolazine, chemically known as N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazineacetamide, is a piperazine derivative used for the treatment of chronic stable angina pectoris.[1] It functions as an inhibitor of the late inward sodium current (INa) in cardiac muscle, which helps to reduce intracellular calcium levels and, consequently, myocardial tension and oxygen demand.[2] Ranolazine is a racemic mixture containing equal amounts of (R) and (S) enantiomers.[1]
In the development and manufacturing of any active pharmaceutical ingredient (API), the identification and control of impurities are of paramount importance. Impurities can arise from various sources, including starting materials, intermediates, side reactions, and degradation of the API.[3][4] These unwanted chemicals can potentially affect the safety and efficacy of the final drug product. Therefore, regulatory authorities mandate stringent control over impurities.[5]
One of the notable impurities in Ranolazine synthesis is Ranolazine N,N-Dioxide, also referred to as Ranolazine Bis(N-Oxide).[6][7] This impurity is formed by the oxidation of both tertiary amine nitrogens within the piperazine ring of the Ranolazine molecule. Understanding its formation pathway is crucial for developing effective control strategies.
The Synthetic Pathway of Ranolazine
Several synthetic routes for Ranolazine have been reported.[5] A commonly employed and illustrative pathway involves a three-step process, which is outlined below. The causality behind the experimental choices is critical for both yield and purity.
A prevalent synthesis strategy involves the following key transformations:[8][9][10]
-
Amide Formation: The synthesis typically begins with the acylation of 2,6-dimethylaniline with chloroacetyl chloride. This reaction is often carried out in the presence of a base, such as triethylamine or sodium carbonate, to neutralize the hydrochloric acid byproduct. The choice of a non-protic solvent like dichloromethane is common to avoid unwanted side reactions.[8][9]
-
Piperazine Alkylation: The resulting N-(2,6-dimethylphenyl) chloroacetamide is then reacted with piperazine. This nucleophilic substitution reaction attaches the piperazine ring to the acetamide moiety. This step often requires refluxing in a protic solvent like ethanol or methanol to facilitate the reaction.[8][11]
-
Epoxide Ring-Opening: The final step is the condensation of the piperazine intermediate with 1-(2-methoxyphenoxy)-2,3-epoxypropane. This reaction, an epoxide ring-opening by the secondary amine of the piperazine, is typically performed in a mixture of solvents like methanol and toluene under reflux conditions.[9][12] The resulting product is Ranolazine, which can then be converted to its dihydrochloride salt for improved stability and solubility.[13]
Visualizing the Synthesis Pathway
The following diagram illustrates a common synthetic route to Ranolazine.
Caption: A common three-step synthesis pathway for Ranolazine.
Ranolazine Bis(N-Oxide): Formation and Mechanism
The formation of N-oxide impurities is a common degradation pathway for pharmaceuticals containing tertiary amine functionalities, particularly when exposed to oxidizing conditions.[14] In the case of Ranolazine, the piperazine ring contains two tertiary nitrogen atoms, both of which are susceptible to oxidation.
Ranolazine Bis(N-Oxide) , with the chemical name 1-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)-4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine 1,4-dioxide, is formed when both of these nitrogen atoms are oxidized.[6] This can occur during synthesis if oxidizing agents are present or during storage if the drug substance is exposed to air and light. Forced degradation studies have shown that Ranolazine is particularly sensitive to oxidative stress, such as exposure to hydrogen peroxide (H₂O₂), leading to the formation of N-oxide and Di-N-Oxide (Bis-N-Oxide) impurities.[10][15]
Mechanism of N-Oxide Formation
The formation of an N-oxide involves the oxidation of a tertiary amine. The lone pair of electrons on the nitrogen atom attacks an oxygen atom from an oxidizing agent (e.g., H₂O₂). This results in the formation of a new N-O bond, with the nitrogen atom becoming positively charged and the oxygen atom negatively charged, creating a coordinate covalent bond.
Visualizing the Impurity Formation
The following diagram illustrates the formation of Ranolazine Mono-N-Oxide and Bis(N-Oxide) from the parent drug under oxidative conditions.
Caption: Oxidative formation of Ranolazine N-Oxide impurities.
Analytical Methodologies for Impurity Detection
To ensure the quality and safety of Ranolazine, robust analytical methods are required to detect and quantify potential impurities, including Ranolazine Bis(N-Oxide). A variety of chromatographic techniques are employed for this purpose.[16]
Data Presentation: Comparison of Analytical Techniques
| Technique | Column | Mobile Phase | Detection | Key Application | Reference |
| RP-HPLC | C8 or C18 (e.g., Inertsil C8-3, 150mm x 4.6mm, 5µm) | Gradient or isocratic elution with acetonitrile and a buffered aqueous phase (e.g., triethylamine buffer at pH 3.0) | UV at 220 nm or 273 nm | Routine quality control, stability testing, and quantification of Ranolazine and its known impurities. | [15][17] |
| UPLC | C18 (e.g., Zorbax RRHD Bonus RP C-18, 2.1 x 150mm, 1.8µm) | Gradient elution with a suitable mobile phase | UV at 225 nm | High-throughput analysis and improved resolution of impurities. | [10] |
| LC-MS/MS | C18 PFP (e.g., Poroshell C18 PFP, 150 x 3.0 mm, 2.7µ) | Gradient elution with 0.1% formic acid in water and methanol | Mass Spectrometry (ESI+) | Identification and trace-level quantification of potential genotoxic impurities. | [3][18] |
Experimental Protocol: A Representative Stability-Indicating HPLC Method
The following is a detailed protocol for a stability-indicating HPLC method, adapted from validated procedures, designed to separate Ranolazine from its degradation products.[15]
Objective: To quantify Ranolazine and resolve its impurities, including those formed under forced degradation conditions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Inertsil C8-3 column (150 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Triethylamine (TEA).
-
Phosphoric acid.
-
Purified water.
-
Ranolazine reference standard and impurity standards.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and buffer solution (30:70 v/v).
-
Buffer Solution: Prepare by adding 4.2 mL of triethylamine to 1000 mL of purified water. Adjust the pH to 3.00 ± 0.05 with phosphoric acid.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 9 minutes.
3. Preparation of Solutions:
-
Standard Solution (Example Concentration): Accurately weigh and dissolve an appropriate amount of Ranolazine reference standard in the mobile phase to obtain a final concentration of approximately 0.002 mg/mL.
-
Sample Solution: Prepare the sample by dissolving the Ranolazine drug substance or product in the mobile phase to achieve a known concentration (e.g., 0.25 mg/mL). Filter the solution through a 0.45 µm filter before injection.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 70°C) for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 30% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to UV light (e.g., 1.2 million lux hours).
5. Analysis and Validation:
-
Inject the standard, sample, and forced degradation solutions into the HPLC system.
-
Assess the specificity of the method by ensuring that the Ranolazine peak is well-resolved from all impurity peaks.
-
Validate the method according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Strategies for Impurity Control
Controlling the formation of Ranolazine Bis(N-Oxide) and other impurities requires a multi-faceted approach, integrating process optimization and careful handling.
-
Process Optimization: During synthesis, it is crucial to minimize the presence of oxidizing agents and control reaction conditions such as temperature and reaction time. The use of an inert atmosphere (e.g., nitrogen) can also prevent oxidation.[8]
-
Purification: Effective purification of intermediates and the final API is essential. Crystallization is a powerful technique for removing impurities. The choice of solvent for crystallization is critical to ensure the selective precipitation of the desired compound while leaving impurities in the mother liquor.
-
Storage and Handling: Ranolazine drug substance should be stored in well-closed containers, protected from light and high temperatures, to minimize degradation during storage.
-
Quality by Design (QbD): A QbD approach to process development can help in identifying critical process parameters that impact impurity formation and establishing a robust control strategy.[5]
Conclusion
The synthesis of Ranolazine is a well-established process, but like all pharmaceutical manufacturing, it requires rigorous control to ensure the purity and safety of the final product. Ranolazine Bis(N-Oxide) is a critical impurity that primarily forms under oxidative conditions. A thorough understanding of its formation mechanism, coupled with the implementation of sensitive and specific analytical methods like HPLC and LC-MS/MS, is essential for its control. By applying principles of process optimization, effective purification, and proper storage, drug development professionals can ensure that Ranolazine meets the stringent quality standards required for patient safety.
References
- Ranolazine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/162712-35-8/95635-55-5_EN.htm]
- Improved Process For The Total Synthesis Of Ranolazine. Quick Company. [URL: https://www.quickcompany.in/patents/improved-process-for-the-total-synthesis-of-ranolazine]
- Synthesis of Ranolazine. Chempedia - LookChem. [URL: https://www.lookchem.com/chempedia/synthesis-of-cas-95635-55-5.html]
- A BRIEF REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY OF RANOLAZINE. IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2310384.pdf]
- Ranolazine-impurities. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/ranolazine-and-its-impurities]
- ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: https://ijpsr.
- Ranolazine N-oxide Impurity. Veeprho. [URL: https://veeprho.com/ranolazine-n-oxide-impurity/]
- Preparation of ranolazine. Google Patents. [URL: https://patents.google.
- A Rapid, Selective and Sensitive Electrospray Ionization Assisted LC-MS Method for Ranolazine and Identification of Its Two Potential. Impactfactor. [URL: https://www.impactfactor.org/PDF/IJPQA/15/IJPQA,Vol15,Issue1,Article19.pdf]
- Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS. Scirp.org. [URL: https://www.scirp.
- Stability Indicating Method Development and Validation of Ranolazine Extended Release Tablets. [URL: https://www.researchgate.net/publication/338948756_Stability_Indicating_Method_Development_and_Validation_of_Ranolazine_Extended_Release_Tablets]
- Method Development And Validationfordetermination Of N- Nitroso Ranolazine In Ranolazine Prolonged Release (Pr) Tablets 750 MG B. [URL: https://www.jcaajournals.org/uploads/paper/02b285f812160d3c52ea35b4489a2657.pdf]
- STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/STABILITY-INDICATING-LC-METHOD-FOR-THE-OF-IN-THE-N-Srinivasa-Rao/096131c385b2e9877b0981b16258074d0a07747e]
- isolation and structural elucidation of degradation products of ranolazine. IJPSR. [URL: https://ijpsr.
- A closer look on how to meet the stringent regulatory requirement of genotoxic impurities in Ranolazine. Dr. Reddy's. [URL: https://www.drreddys.com/media/8093/a-closer-look-on-how-to-meet-the-stringent-regulatory-requirement-of-genotoxic-impurities-in-ranolazine.pdf]
- Ranolazine: A Review on Analytical Method and Its Determination in Synthetic Mixture. Asian Journal of Pharmaceutical Analysis. [URL: https://ajpa.info/index.php/ajpa/article/view/178]
- Ranolazine N,N-Dioxide Impurity | CAS 1246816-00-1. Veeprho. [URL: https://veeprho.com/ranolazine-n-n-dioxide-impurity-cas-1246816-00-1/]
- Ranolazine EP Impurities & USP Related Compounds. SynThink Research Chemicals. [URL: https://synthinkchemicals.com/ranolazine-impurities]
- Ranolazine Impurities. SynZeal. [URL: https://www.synzeal.com/ranolazine-impurities]
- Ranolazine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Ranolazine]
- Ranolazine Side Effects: Common, Severe, Long Term. Drugs.com. [URL: https://www.drugs.com/sfx/ranolazine-side-effects.html]
- Ranolazine, 雷诺嗪. New Drug Approvals. [URL: https://newdrugapprovals.org/2014/03/12/ranolazine-%E9%9B%B7%E8%AF%BA%E5%97%AA/]
- Ranolazine Bis(N-Oxide). molsyns.com. [URL: https://molsyns.com/ranolazine-bis-n-oxide-1246816-00-1]
- (A) Schematic presentation of Ranolazine synthesis; (B) blend... ResearchGate. [URL: https://www.researchgate.
- Crystalline and amorphous form of ranolazine and the process for manufacturing them. Google Patents. [URL: https://patents.google.
- CAS 1246816-00-1 Ranolazine Bis (N-Oxide). BOC Sciences. [URL: https://www.bocsci.com/product/ranolazine-bis-n-oxide-cas-1246816-00-1-419010.html]
- Ranolazine Bis-N-Oxide | 1246816-00-1. SynThink Research Chemicals. [URL: https://synthinkchemicals.com/product/1246816-00-1]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Ranolazine - Wikipedia [en.wikipedia.org]
- 3. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. apibackend-dev.drreddys.com [apibackend-dev.drreddys.com]
- 6. veeprho.com [veeprho.com]
- 7. Ranolazine Bis(N-Oxide) | molsyns.com [molsyns.com]
- 8. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 9. Synthesis of Ranolazine - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Ranolazine synthesis - chemicalbook [chemicalbook.com]
- 12. US20110151258A1 - Preparation of ranolazine - Google Patents [patents.google.com]
- 13. WO2006008753A1 - Crystalline and amorphous form of ranolazine and the process for manufacturing them - Google Patents [patents.google.com]
- 14. ijpsr.com [ijpsr.com]
- 15. medipol.edu.tr [medipol.edu.tr]
- 16. ajpaonline.com [ajpaonline.com]
- 17. STABILITY INDICATING LC METHOD FOR THE DETERMINATION OF RANOLAZINE HYDROCHLORIDE IN THE BULK DRUG AND IN PHARMACEUTICAL DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 18. eudoxuspress.com [eudoxuspress.com]
